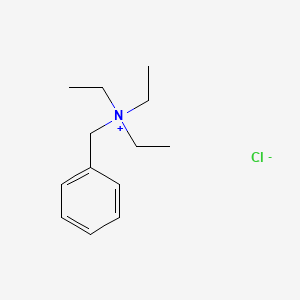
Benzyltriethylammonium chloride
Cat. No. B1666795
Key on ui cas rn:
56-37-1
M. Wt: 227.77 g/mol
InChI Key: HTZCNXWZYVXIMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04649220
Procedure details


In the manner described in Example 4, 101 g of triethylamine (1 mole) was dissolved in 200 g of polydimethylsiloxane. 137 g (1 mole) of benzyl chloride was stirred into this solution. After a reaction time of 5 hours at 80° C., a large amount of solid had formed, which was filtered out and washed with methyl ethyl ketone.


Name
polydimethylsiloxane
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([Cl:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[Cl-:15].[CH2:8]([N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
101 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
137 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Step Three
|
Name
|
polydimethylsiloxane
|
|
Quantity
|
200 g
|
|
Type
|
solvent
|
|
Smiles
|
C[Si](O[*:2])(C)[*:1]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a reaction time of 5 hours at 80° C., a large amount of solid had formed
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which was filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methyl ethyl ketone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
